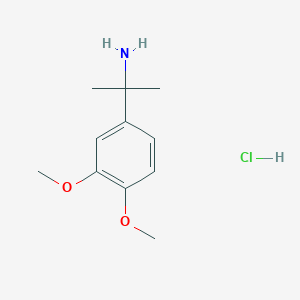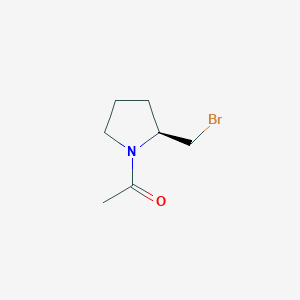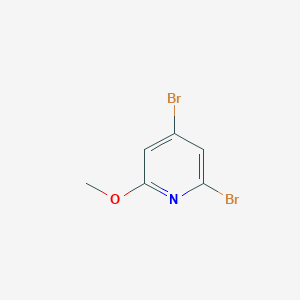
2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine
Overview
Description
2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine, commonly known as 4-MPEP, is an atypical non-competitive NMDA receptor antagonist. It is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of a wide range of neurological disorders. 4-MPEP is a derivative of the well-known NMDA receptor antagonist, memantine, and is believed to have similar effects but with improved pharmacokinetic properties.
Scientific Research Applications
Chemoselective Alkene Hydrocarboxylation Initiators
A study investigated the synthesis of diphenylphosphino(phenyl pyridin-2-yl methylene)amine and its application as a chemoselective initiator for alkene hydrocarboxylation, leading to the formation of carboxylic acids. This process is critical for the synthesis of various organic compounds, demonstrating the compound's utility in organic synthesis and catalysis (Dyer, Fawcett, & Hanton, 2005).
Metalation and Carbon−Carbon Coupling Reactions
Another research focused on the metalation of 2-(aminomethyl)pyridine derivatives and their role in facilitating zinc-mediated carbon−carbon coupling reactions. This study highlights the compound's significance in the formation of complex organic frameworks and its potential applications in the development of new materials and chemical synthesis processes (Westerhausen et al., 2001).
Catalysis in Ethylene Oligomerization
The compound's derivatives have been applied as ligands in nickel(II) complexes for ethylene oligomerization studies. These complexes demonstrated significant catalytic activity, producing ethylene dimers, trimers, and tetramers. This application underscores the compound's importance in industrial processes, particularly in the production of polymers (Nyamato, Ojwach, & Akerman, 2016).
Synthesis of Schiff Bases and Potential Inhibitors
Research into the synthesis of new Schiff bases derived from 2-benzoylpyridine showcased the compound's utility in creating potential inhibitors for SARS-CoV-2's 3-chymotrypsin-like protease. This study reveals the compound's potential in medicinal chemistry, specifically in designing drugs to combat infectious diseases (Al‐Janabi, Elzupir, & Yousef, 2020).
DNA Interaction and Molecular Docking Studies
A novel Schiff base ligand derived from 2,6-diaminopyridine was studied for its DNA interaction and molecular docking capabilities. The findings suggest the compound's applications in biochemistry and pharmaceutical sciences, especially in drug design and understanding the mechanisms of molecular interactions (Kurt, Temel, Atlan, & Kaya, 2020).
properties
IUPAC Name |
2-(4-methylphenyl)-1-pyridin-3-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-4-6-12(7-5-11)9-14(15)13-3-2-8-16-10-13/h2-8,10,14H,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKBJLZKQRRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B3217368.png)







